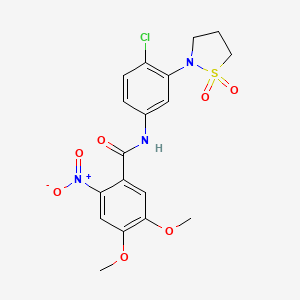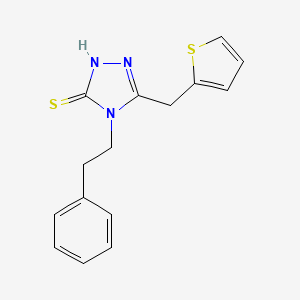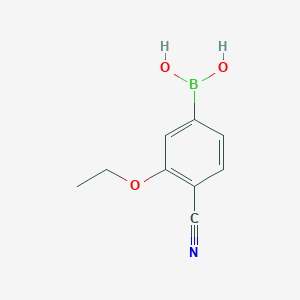![molecular formula C27H24N4O2 B2454679 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1251625-34-9](/img/new.no-structure.jpg)
2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that finds applications in various scientific fields due to its unique chemical structure. It consists of a phthalazinone core attached to a morpholine ring and a trifluoromethylphenylacetamide group, which grants it diverse reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can be achieved through multiple steps. One common approach involves the condensation of 4-morpholin-4-yl-2-hydrazinylphthalazin-1(2H)-one with 4-(trifluoromethyl)benzylamine under appropriate conditions. Reaction conditions usually involve solvents like ethanol or acetonitrile and may require heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial context, the compound might be synthesized using batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts is crucial to maximize yield and minimize costs. Solvent recovery and purification steps are also integral to ensure the compound's purity.
化学反应分析
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : The presence of a phthalazinone moiety allows for oxidation reactions.
Reduction: : Reduction reactions can occur on various nitrogen-containing parts of the molecule.
Substitution: : The acetamide and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: : Halogenated solvents or bases like sodium hydroxide or potassium carbonate.
Major Products
The products of these reactions depend on the conditions and reagents used. Oxidation may produce quinones, while reduction could yield amines. Substitution reactions might introduce various functional groups onto the core structure, enhancing its reactivity.
科学研究应用
Chemistry
In chemistry, 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is utilized as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biology, its derivatives might be explored for bioactive properties, such as acting as enzyme inhibitors or receptor ligands.
Medicine
In the medical field, the compound could be investigated for potential therapeutic uses, given its structural complexity and ability to interact with various biological targets.
Industry
Industrial applications may include its use in the formulation of specialized chemicals or materials with unique properties, such as resistance to oxidation or specific binding affinities.
作用机制
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors, affecting their function. The phthalazinone core might bind to active sites, while the morpholine and acetamide groups could enhance binding affinity or specificity. This multi-faceted interaction with biological pathways underscores its potential in therapeutic contexts.
相似化合物的比较
Similar compounds include other phthalazinone derivatives or molecules featuring trifluoromethylphenylacetamide groups. For example, phthalazinone derivatives are known for their biological activities, such as anti-inflammatory or anti-cancer properties. The presence of a trifluoromethyl group often enhances metabolic stability and bioavailability, making compounds like 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide unique due to its combined structural elements.
Some similar compounds include:
4-morpholino-1-oxo-phthalazin-2-yl derivatives
N-(4-trifluoromethylphenyl)acetamide analogs
Hope this deep dive into this compound sparks some new ideas or research directions for you! What do you find most intriguing about this compound?
属性
CAS 编号 |
1251625-34-9 |
|---|---|
分子式 |
C27H24N4O2 |
分子量 |
436.515 |
IUPAC 名称 |
2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32) |
InChI 键 |
SYRVUXATKRNYHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)
![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2454608.png)

![ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2454613.png)

![6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)
![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)
